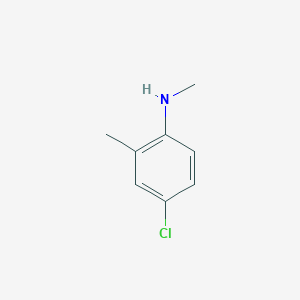

4-Chloro-2,N-dimethylaniline

Description

Significance of Substituted Anilines as Research Subjects in Organic Chemistry

Substituted anilines are a class of organic compounds that are of paramount importance in the field of organic chemistry. nih.govnih.govsigmaaldrich.com They serve as crucial intermediates and building blocks for the synthesis of a wide array of more complex molecules. nih.govnih.govsigmaaldrich.com The versatility of the aniline (B41778) scaffold, combined with the diverse range of substituents that can be incorporated onto the aromatic ring and the nitrogen atom, allows for the fine-tuning of chemical and physical properties to suit specific applications.

In the pharmaceutical industry, the substituted aniline motif is present in a multitude of approved drugs, and it is a key component in the development of new therapeutic agents. nih.govavantorsciences.com The synthesis of various pharmaceutical compounds often relies on the unique reactivity and structural characteristics of substituted anilines. avantorsciences.com Furthermore, these compounds are integral to the agrochemical sector for the production of pesticides and herbicides. sigmaaldrich.comavantorsciences.com Their application also extends to the dye and pigment industry, where they are used as precursors to coloring agents, and to the polymer industry, where they can be employed as monomers to enhance the properties of resulting materials. avantorsciences.com

The continuous development of novel and efficient methods for the synthesis of substituted anilines is an active area of research. chemicalbook.com This is driven by the need for structurally diverse molecules for applications in medicinal chemistry and material science. chemicalbook.com

Contextualization of 4-Chloro-2,N-dimethylaniline within Functionalized Aromatic Amines

This compound is a functionalized aromatic amine. Its structure is characterized by an aniline core with three specific substituents: a chlorine atom at the 4-position of the benzene (B151609) ring, a methyl group at the 2-position, and a methyl group attached to the nitrogen atom of the amine group. This specific substitution pattern distinguishes it from its more commonly researched isomers, such as 4-chloro-N,N-dimethylaniline and 4-chloro-2,6-dimethylaniline (B43096).

The presence and position of these functional groups are expected to significantly influence the compound's chemical behavior. The chlorine atom, being an electron-withdrawing group, and the methyl group on the ring, an electron-donating group, along with the N-methyl group, collectively modulate the electron density of the aromatic ring and the basicity of the nitrogen atom. This, in turn, affects the compound's reactivity in various chemical reactions, including electrophilic aromatic substitution and N-alkylation. The unique combination of these substituents in this compound suggests that it could offer distinct reactivity and properties compared to its isomers.

Overview of Key Research Areas Pertaining to this compound

While specific research focused solely on this compound is limited, its structural similarity to other halogenated and alkylated anilines points towards potential areas of investigation. A significant area of research for similar compounds is their use as substrates in metal-catalyzed cross-coupling reactions. For instance, 4-chloro-2,6-dimethylaniline has been utilized as a substrate in palladium-catalyzed cyanations, a critical reaction for the formation of new carbon-carbon bonds. nih.govavantorsciences.comchemicalbook.com This suggests that this compound could also be a valuable building block in organic synthesis, serving as a precursor for the construction of more complex molecular architectures.

Furthermore, halogenated anilines are often investigated for their potential biological activities. The specific combination of a chloro and a methyl group on the aniline ring, along with N-methylation, could lead to unique interactions with biological targets. Therefore, a potential research avenue for this compound could be in the field of medicinal chemistry, exploring its utility as a scaffold for the development of novel bioactive compounds. The historical context of halogenated N,N-dimethylaniline compounds dates back to the mid-19th century with the work of A. W. Hofmann, which laid the foundation for the synthesis of such derivatives.

The compound's structure also makes it a candidate for studies in material science, where aniline derivatives are used in the development of new materials with specific electronic or optical properties.

Interactive Data Table for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN | Inferred from name |

| CAS Number | 59466-29-2 | |

| IUPAC Name | This compound | |

| Molecular Weight | 169.65 g/mol | Calculated |

Structure

2D Structure

3D Structure

Properties

CAS No. |

30273-07-5 |

|---|---|

Molecular Formula |

C8H10ClN |

Molecular Weight |

155.62 g/mol |

IUPAC Name |

4-chloro-N,2-dimethylaniline |

InChI |

InChI=1S/C8H10ClN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 |

InChI Key |

OWSBCCVKVBSMGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for 4 Chloro 2,n Dimethylaniline and Its Derivatives

N-Methylation and N-Alkylation Routes to 4-Chloro-2,N-dimethylaniline

An alternative and often more controlled strategy for synthesizing this compound involves starting with an aniline (B41778) that already possesses the desired chloro and methyl substituents on the aromatic ring, namely 4-chloro-2-methylaniline (B164923). The synthesis is then completed by introducing two methyl groups onto the nitrogen atom.

Reductive amination is a versatile method for forming C-N bonds and can be adapted for the N-methylation of anilines. In this context, methanol (B129727) serves as a sustainable and atom-economical C1 source for the methyl groups. The process typically involves the reaction of the primary amine (4-chloro-2-methylaniline) with an aldehyde (formaldehyde, generated in situ from methanol) to form an imine or enamine intermediate, which is then reduced to the methylated amine.

Several catalytic systems have been developed for the N-methylation of amines using methanol. For example, ruthenium trichloride (B1173362) (RuCl₃) has been shown to be an effective catalyst for the N-methylation of 4-chloroaniline (B138754) with methanol at elevated temperatures (e.g., 130 °C) in the presence of a base like potassium tert-butoxide (KOtBu). This methodology could be directly applied to 4-chloro-2-methylaniline to first produce N-methyl-4-chloro-2-methylaniline and subsequently the target N,N-dimethylated product. The reaction proceeds through the dehydrogenation of methanol to formaldehyde, condensation with the amine, and subsequent reduction of the intermediate imine, with methanol also acting as a hydrogen source.

The general scheme for this transformation is outlined below, highlighting the key components and conditions.

| Substrate | Methylating Agent | Catalyst | Conditions | Product | Reference |

| 4-Chloroaniline | Methanol | RuCl₃·xH₂O, KOtBu | 130 °C, 24 h | N,N-dimethyl-4-chloroaniline | |

| Levulinic Acid + Chloroanilines | Methanol (as solvent) | Ir-PVP, H₂ | 30 °C, 24 h | N-(chlorophenyl)-5-methyl-pyrrolidone |

This approach offers a green and efficient pathway to N,N-dimethylated anilines, avoiding the use of more hazardous traditional methylating agents like methyl iodide or dimethyl sulfate.

Selective N-Methylation Strategies using Green Reagents

The selective N-monomethylation of anilines is a crucial transformation in the synthesis of numerous valuable chemicals. Modern strategies increasingly focus on the use of "green" reagents, which are more environmentally benign than traditional methylating agents like methyl iodide or dimethyl sulfate. nih.gov

One prominent green approach employs dimethyl carbonate (DMC) as a methylating agent. mit.edu Researchers have achieved selective N-monomethylation of primary anilines using DMC in a continuous flow system, which allows for safe operation at high temperatures and pressures. mit.eduresearchgate.net This method often utilizes a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and is believed to proceed through an in situ protection-deprotection pathway to achieve high selectivity for monomethylation. mit.eduresearchgate.net The technique is robust and applicable to a wide array of primary anilines, including those with electron-donating and electron-withdrawing substituents. researchgate.net

Methanol is another key green reagent for N-methylation. acs.orgresearchgate.net Highly efficient and selective N-monomethylation of anilines has been realized using methanol in the presence of N-heterocyclic carbene iridium (NHC-Ir) solid molecular catalysts. acs.orgresearchgate.net This catalytic system demonstrates broad substrate scope and functional group tolerance, achieving high yields under mild conditions. acs.orgresearchgate.net A significant advantage of this solid catalyst is its easy recovery and recyclability over multiple runs without a noticeable decrease in activity or selectivity. acs.org In a similar vein, supported cobalt nanoparticle catalysts have also been effectively used for the N-methylation of amines with methanol. researchgate.net

Lignin (B12514952), an abundant and renewable biopolymer, has also been explored as a novel and inexpensive methyl source for the N-methylation of anilines. nih.gov In the presence of a catalyst like lithium iodide in an ionic liquid, the methoxy (B1213986) groups within the lignin structure can be selectively transferred to aniline compounds, yielding N,N-dimethylanilines with high selectivity. nih.gov

Table 1: Comparison of Green N-Methylation Strategies for Anilines

| Methylating Agent | Catalyst System | Key Advantages | Reference(s) |

|---|---|---|---|

| Dimethyl Carbonate (DMC) | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Inexpensive, environmentally friendly, high selectivity in continuous flow. | mit.edu, researchgate.net |

| Methanol | N-heterocyclic carbene iridium (NHC-Ir) | Feedstock chemical, high yield and selectivity, recyclable catalyst. | acs.org, researchgate.net |

Synthesis of N-Substituted Anilines via Imine Condensation-Isoaromatization

A catalyst- and additive-free method has been developed for the synthesis of 2-benzyl N-substituted anilines starting from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.orgbeilstein-journals.orgnih.gov This reaction proceeds through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net The process is noted for its operational simplicity, mild reaction conditions, and the absence of metal catalysts, offering an alternative to traditional amination-aromatization strategies. beilstein-journals.orggrafiati.com

The reaction mechanism involves the initial formation of a cyclohexenylimine intermediate from the reaction between the (E)-2-arylidene-3-cyclohexenone and a primary amine. nih.gov This is followed by an isoaromatization step, which involves imine–enamine tautomerization and a shift of the exocyclic double bond to form the stable aromatic aniline product. nih.gov This methodology has been shown to be effective for a variety of primary aliphatic amines, yielding the corresponding N-substituted anilines in moderate to high yields (23-82%). nih.govresearchgate.net

Table 2: Catalyst and Solvent Effects on Imine Condensation-Isoaromatization

| Catalyst/Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|

| None | Toluene | 52 | beilstein-journals.org |

| FeCl₃ | Toluene | 30 | beilstein-journals.org |

| AcOH | Toluene | 21 | beilstein-journals.org |

| None | DME | 82 | researchgate.net |

Transformation of Chloro-Nitrobenzene Precursors

The reduction of nitroarenes is a fundamental method for the preparation of anilines. beilstein-journals.org This transformation can be applied to chloro-nitrobenzene precursors to synthesize compounds like this compound.

Catalytic Reduction of 4-Chloro-2,N-dimethylnitrobenzene Analogs

The catalytic reduction of nitroarenes to their corresponding anilines is a widely used synthetic transformation. rsc.org Various catalytic systems have been developed to achieve this reduction with high selectivity and efficiency, tolerating a range of other functional groups.

Iron-catalyzed systems are a notable example, where nitroarenes are selectively reduced using organosilanes in the presence of an FeX₂–R₃P catalyst. rsc.org Another approach involves a visible-light-induced iron-catalyzed reduction, which proceeds under mild, photosensitizer-free conditions using N-ethylmorpholine as the reductant. rsc.org Metal-free reductions have also been accomplished using a combination of a benzothiazoline (B1199338) as a hydrogen donor and a Brønsted acid. thieme-connect.com

Heterogeneous catalysts are also highly effective. For instance, Ag/TiO₂ assemblies have demonstrated extraordinary activity for the reduction of substituted nitroarenes to anilines using sodium borohydride (B1222165) (NaBH₄) as the reducing agent. nih.gov This method results in excellent yields and selectivity for the corresponding anilines. nih.gov

Hydrogenation and Transfer Hydrogenation Methods

Hydrogenation and transfer hydrogenation are two primary strategies for the reduction of nitro compounds. tandfonline.com While direct hydrogenation often uses flammable H₂ gas, catalytic transfer hydrogenation (CTH) offers a safer and more convenient alternative by using other molecules as hydrogen donors. tandfonline.comnih.gov

CTH is a versatile method for reducing nitroarenes to anilines. nih.gov Commonly used hydrogen sources include formic acid, ammonium (B1175870) formate (B1220265), and hydrazine (B178648) hydrate (B1144303). tandfonline.comnih.govmdpi.com Palladium on carbon (Pd/C) is a frequently used heterogeneous catalyst for these reactions, providing high efficiency and the potential for catalyst recycling. tandfonline.com For instance, the transfer hydrogenation of various nitro compounds using ammonium formate or hydrazine hydrate with a Pd/C catalyst has been shown to produce primary amines in yields of up to >99%. tandfonline.com

Other non-noble metal catalysts have also been developed. A mesoporous N-stabilized Co-Zn/C material has shown good activity and selectivity in the transfer hydrogenation of nitro compounds under mild conditions. nih.gov Ultra-small FeS₂ nanoparticles have also been used as highly efficient catalysts for the chemoselective transfer hydrogenation of nitroarenes, achieving excellent conversion and selectivity. rsc.orgrsc.org Mechanochemical ball milling has been demonstrated as a facile and clean approach for CTH of aromatic nitro compounds, using ammonium formate as the hydrogen source. mdpi.comnih.gov

Ruthenium-based catalysts are also effective. Bimetallic Ru(II) cymene complexes have been employed for microwave-assisted CTH of nitroaromatic compounds, showing improved catalytic activity compared to conventional heating. thieme-connect.com The [Ru(p-cymene)Cl₂]₂ dimer, in conjunction with sodium borohydride, facilitates the reduction of aryl azides (another precursor to anilines) in aqueous media at room temperature with high yields. academie-sciences.fr

Table 3: Selected Catalytic Systems for Transfer Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Donor | Key Features | Reference(s) |

|---|---|---|---|

| Pd/C | Ammonium Formate / Hydrazine Hydrate | Highly efficient, recyclable, up to >99% yield. | tandfonline.com |

| Ultra-small FeS₂ NPs | Isopropanol | Superior performance, >99.9% conversion and selectivity. | rsc.org, rsc.org |

| Co-Zn/N-C | Formic Acid | Good activity and selectivity, stable and reusable. | nih.gov |

Synthesis via N-Oxide Intermediates

The oxidation of N,N-dialkylanilines to their corresponding N-oxides provides a versatile platform for further functionalization of the aromatic ring, which is often challenging with highly electron-rich anilines. nih.govorgsyn.org

Halogenation of N,N-Dialkylaniline N-Oxides

A key application of N,N-dialkylaniline N-oxides is in the regioselective halogenation of the aniline ring. nih.govscispace.comnih.gov This method allows for the synthesis of electron-rich aryl halides that can be difficult to access through classical electrophilic aromatic substitution due to issues with regioselectivity and over-reaction. nih.govscispace.com

The process involves a temporary increase in the oxidation level of the N,N-dialkylaniline to the corresponding N-oxide, followed by treatment with a thionyl halide at low temperatures. nih.govnih.govacs.org This approach has been developed into a complementary set of protocols for selective halogenation:

Ortho-Chlorination: Treatment of N,N-dialkylaniline N-oxides with thionyl chloride (SOCl₂) in a solvent like tetrahydrofuran (B95107) (THF) at -78 °C predominantly affords the 2-chloro-N,N-dialkylaniline derivative. scispace.comacs.org

Para-Bromination: Treatment with thionyl bromide (SOBr₂) under similar conditions results in the exclusive formation of the 4-bromo-N,N-dialkylaniline. acs.orgnsf.gov

For the synthesis of a 4-chloro substituted aniline like this compound via this route, one would start with N,N,2-trimethylaniline (N,N-dimethyl-ortho-toluidine). This would be oxidized to the N-oxide intermediate. Subsequent treatment with thionyl chloride would then be expected to yield predominantly the ortho-chlorinated product (6-chloro-N,N,2-trimethylaniline) based on the established regioselectivity of the reaction. The direct synthesis of the 4-chloro isomer using this specific named reaction is less favored. However, the general methodology provides a powerful tool for introducing halogens onto the aniline ring with high regiocontrol. acs.org The reactions can provide isolated yields of up to 69%. nih.govnih.gov

Table 4: Regioselective Halogenation of N,N-Dimethylaniline N-Oxide

| Reagent | Predominant Product | Position Selectivity | Typical Yield | Reference(s) |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 2-Chloro-N,N-dimethylaniline | Ortho (2-position) | up to 65% | scispace.com, acs.org |

Mechanistic Considerations in N-Oxide Transformations

The transformation of N,N-dialkylaniline N-oxides, including this compound N-oxide, can proceed through various mechanistic pathways depending on the reaction conditions and reagents employed. A notable example is the reaction of N,N-dimethylaniline N-oxide with acetic anhydride, which has been a subject of detailed mechanistic studies.

Initially, a radical pair mechanism was proposed for the formation of o-acetoxy-N,N-dimethylaniline and N-methylacetanilide. fiveable.me This mechanism suggests the homolytic cleavage of the N-O bond to form a radical pair intermediate. However, more refined 18O-tracer experiments have led to the proposal of a more complex mechanism involving concerted pathways. These studies suggest the initial formation of an N-acetoxy-N,N-dimethylanilinium ion. This intermediate can then undergo rearrangement to the final products. doubtnut.com The distribution of the 18O label in the products indicated that the reaction proceeds through two concerted paths involving polarized six-membered and four-membered cyclic transition states, with the six-membered path being the major one. This concerted mechanism largely rules out the previously suggested simple free radical pair mechanism. doubtnut.com

The reaction of N,N-dimethylaniline N-oxides with thionyl halides to produce halogenated anilines also presents interesting mechanistic aspects. The formation of 2-haloanilines is consistent with a evitachem.comevitachem.com-sigmatropic rearrangement pathway. rsc.org In contrast, the formation of 4-haloaniline products is thought to occur through either a radical pathway or a nucleophilic substitution mechanism. rsc.org The regioselectivity of these reactions is highly dependent on the halogenating agent, with thionyl bromide leading exclusively to 4-bromo-N,N-dimethylanilines and thionyl chloride predominantly yielding 2-chloro-N,N-dimethylanilines. rsc.org

Furthermore, the oxidation of N,N-dimethylaniline can be catalyzed by species like benzoyl peroxide, leading to the formation of dimethylaniline oxide, which can then undergo further reactions. beilstein-journals.org The electrochemical oxidation of aniline derivatives represents another facet of N-oxide transformations, proceeding through the initial loss of an electron from the nitrogen atom to form a radical cation. beilstein-journals.org The subsequent reaction pathway depends on the specific structure of the amine and the reaction conditions.

Functionalization of this compound

The presence of the activating dimethylamino group and the chloro substituent on the aromatic ring, along with the reactive nitrogen center, makes this compound a versatile substrate for various functionalization reactions. These transformations can be broadly categorized into derivatization at the aromatic ring and functional group transformations on the nitrogen atom.

Derivatization at the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution by the strong electron-donating dimethylamino group, which directs incoming electrophiles to the ortho and para positions. However, the high reactivity can sometimes lead to polysubstitution, making controlled monosubstitution challenging. chemicalbook.com

Electrophilic Aromatic Substitution:

Standard electrophilic aromatic substitution reactions can be performed on the aniline ring. However, certain reactions like Friedel–Crafts alkylations and acylations are generally not successful with free anilines because the amino group complexes with the Lewis acid catalyst. chemicalbook.com To overcome this, the reactivity of the amino group can be tempered by converting it into an amide. The resulting N-arylamide is still an ortho-, para-director but is less activating, allowing for cleaner, monosubstituted products. Subsequent hydrolysis of the amide regenerates the free amino group. chemicalbook.com

Halogenation:

Direct chlorination of N,N-dimethylaniline can be achieved using various chlorinating agents. evitachem.com The regioselectivity is influenced by the reaction conditions. For instance, the treatment of N,N-dimethylaniline N-oxides with thionyl chloride provides a method for the regioselective synthesis of 2-chloro-N,N-dimethylanilines. rsc.orgcdnsciencepub.com

Palladium-Catalyzed Cross-Coupling Reactions:

The chloro-substituent on the aromatic ring allows for functionalization via palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of aryl chlorides with a wide range of amines and related compounds. evitachem.com This methodology is highly versatile and tolerates a variety of functional groups. Additionally, palladium-catalyzed cross-coupling with organozinc reagents can be employed to form new carbon-carbon bonds at the position of the chlorine atom. beilstein-journals.org

Table 1: Examples of Aromatic Ring Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|

Functional Group Transformations on the Nitrogen Atom

The nitrogen atom of this compound is a key site for a variety of functional group transformations, including N-dealkylation, N-oxidation, and the formation of new nitrogen-containing functionalities.

N-Dealkylation:

The removal of one or both methyl groups from the nitrogen atom is a significant transformation. This N-dealkylation can be achieved through various chemical and biological methods. researchgate.net For instance, cytochrome P450 enzymes can catalyze the N-dealkylation of N,N-dimethylanilines. nih.gov Chemical methods for N-demethylation often involve reaction with reagents like α-chloroethyl chloroformate followed by hydrolysis. researchgate.net Oxidative N-dealkylation can also be promoted by photoredox catalysis under aerobic conditions. acs.org Studies on the oxidative transformation of 4-chloro-N,N-dimethylaniline have shown that it can be dealkylated to the corresponding monoalkyl aniline. rsc.org

N-Oxidation:

The nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation is often a key step in other functionalizations, as seen in the synthesis of halogenated anilines. rsc.orgcdnsciencepub.com The reaction of 4-chloro-N,N-dimethylaniline-N-oxide with hemoglobin has been studied, leading to the formation of 4-chloro-N,N-dimethylaniline, 4-chloro-N-methylaniline, and 2-dimethylamino-5-chloro-phenol. nih.gov Recently, a catalyst-free method for the N-hydroxylation of aromatic amines, including 4-chloro-N,N-dimethylaniline, using water radical cations in microdroplets has been reported. rsc.org

Nitrosation:

The reaction of N,N-dimethylaniline with a source of the nitrosonium ion (NO+), typically generated from sodium nitrite (B80452) and a strong acid, leads to the formation of N-nitroso compounds. doubtnut.com This electrophilic attack occurs at the nitrogen atom.

Amide Formation:

While direct amide formation from a tertiary amine like this compound is not a standard transformation, reactions involving the cleavage of an N-methyl group can lead to the formation of anilide derivatives. For example, the reaction of N,N-dimethylaniline with dihalocarbenes can yield N-methyl-dihaloacetanilides after hydrolysis of an intermediate. cdnsciencepub.com

Table 2: Examples of Functional Group Transformations on the Nitrogen Atom

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Dealkylation (Enzymatic) | Cytochrome P450 | N-dealkylated aniline | nih.gov |

| N-Dealkylation (Chemical) | α-Chloroethyl chloroformate, then hydrolysis | Secondary amine | researchgate.net |

| N-Oxidation (Catalyst-free) | Water microdroplets | N-hydroxy-N,N-dimethylanilinium | rsc.org |

| Nitrosation | NaNO₂, HCl | N-Nitroso compound | doubtnut.com |

| Reaction with Dihalocarbene | PhHgCX₃, Benzene (B151609), 80°C | N-methyl-dihaloacetanilide (after hydrolysis) | cdnsciencepub.com |

Reactivity and Reaction Mechanisms of 4 Chloro 2,n Dimethylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The reactivity of the aromatic ring and the orientation of the incoming electrophile are significantly influenced by the substituents already present on the ring. In the case of 4-Chloro-2,N-dimethylaniline, the benzene ring is polysubstituted, and the interplay of the directing effects of the chloro, methyl, and dimethylamino groups dictates the reaction's regioselectivity.

The regioselectivity of electrophilic aromatic substitution on the this compound ring is determined by the cumulative electronic effects of its three substituents: the dimethylamino group [-N(CH₃)₂], the methyl group (-CH₃), and the chlorine atom (-Cl). These groups influence the rate of reaction and the position of the incoming electrophile.

Dimethylamino Group (-N(CH₃)₂): This is a strongly activating group due to the lone pair of electrons on the nitrogen atom, which can be donated to the benzene ring through resonance (+R effect). fiveable.me This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org It is a powerful ortho, para-director.

Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect (+I effect) and hyperconjugation. stackexchange.com It also directs incoming electrophiles to the ortho and para positions. savemyexams.com

Chloro Group (-Cl): This group exhibits a dual electronic effect. It is deactivating due to its electron-withdrawing inductive effect (-I effect), which is a consequence of its high electronegativity. libretexts.org However, it is an ortho, para-director because its lone pairs can be donated to the ring via resonance (+R effect), stabilizing the carbocation intermediate (the sigma complex) when the attack occurs at these positions. libretexts.org

In a polysubstituted benzene ring, the directing effect of the most powerful activating group generally dominates. ucalgary.ca In this compound, the dimethylamino group is the strongest activator. The positions ortho to the -N(CH₃)₂ group are C2 and C6, and the para position is C4. Since the C2 and C4 positions are already substituted (with a methyl group and a chlorine atom, respectively), the primary site for electrophilic attack is directed to the vacant C6 position.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -N(CH₃)₂ | C1 | +R >> -I | Strongly Activating | ortho, para (to C2, C4, C6) |

| -CH₃ | C2 | +I, Hyperconjugation | Weakly Activating | ortho, para (to C1, C3, C5) |

| -Cl | C4 | -I > +R | Weakly Deactivating | ortho, para (to C1, C3, C5) |

Many electrophilic aromatic substitution reactions, such as nitration and halogenation, are carried out in the presence of strong acids which act as catalysts. libretexts.org However, the presence of the basic dimethylamino group in this compound significantly alters the reaction pathway under acidic conditions.

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it a Lewis base. In a strongly acidic medium, this group is readily protonated to form the corresponding anilinium ion, -N⁺H(CH₃)₂. stackexchange.com This protonation has a profound impact on the electronic properties of the substituent and, consequently, on the reactivity of the aromatic ring.

The anilinium ion, with its positive charge on the nitrogen atom, is a powerful electron-withdrawing group due to a strong inductive effect (-I effect). stackexchange.com This effect strongly deactivates the aromatic ring, making it much less reactive towards electrophiles than the unprotonated aniline (B41778) derivative. quora.com

Furthermore, the directing effect of the group changes dramatically upon protonation. The -N⁺H(CH₃)₂ group is a meta-director. stackexchange.com Therefore, in the presence of a strong acid catalyst, electrophilic substitution will be directed to the positions meta to the anilinium group, which are C3 and C5. This is in stark contrast to the ortho, para-directing influence of the unprotonated dimethylamino group. The reaction will also proceed much more slowly due to the deactivation of the ring. In some cases, if the reaction conditions are not strongly acidic, an equilibrium may exist between the protonated and unprotonated forms, potentially leading to a mixture of products. chemicalforums.com

| Condition | Form of Amino Group | Electronic Effect of N-substituent | Reactivity | Primary Product Position(s) |

| Neutral/Weakly Acidic | -N(CH₃)₂ | Strongly Activating (+R) | High | C6 (ortho to -N(CH₃)₂) |

| Strongly Acidic | -N⁺H(CH₃)₂ | Strongly Deactivating (-I) | Low | C3, C5 (meta to -N⁺H(CH₃)₂) |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org A key requirement for the SₙAr mechanism is the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to activate the ring towards nucleophilic attack by making it electron-deficient and to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

The aromatic ring of this compound is substituted with two electron-donating groups, the dimethylamino and methyl groups. These groups increase the electron density of the ring, making it nucleophilic rather than electrophilic. fiveable.me Consequently, the ring is deactivated towards attack by nucleophiles. The absence of any strong electron-withdrawing groups ortho or para to the chlorine atom means that the conditions for a facile SₙAr reaction are not met. libretexts.org Therefore, this compound is generally unreactive in nucleophilic aromatic substitution reactions under standard conditions. nih.gov Forcing conditions, such as very high temperatures and pressures with a strong nucleophile, might induce a reaction, but such reactivity is not typical for this class of compounds.

The nitrogen atom of the dimethylamino group in this compound has a lone pair of electrons, which makes it nucleophilic. This lone pair can attack electrophilic species. A common reaction of tertiary anilines is N-alkylation, where the nitrogen atom attacks an alkyl halide. alfa-chemistry.com This reaction results in the formation of a quaternary ammonium (B1175870) salt. For instance, the reaction of this compound with an alkylating agent like methyl iodide would lead to the formation of 4-chloro-N,N,N-trimethyl-2-methylanilinium iodide. This process is also known as quaternization. The reaction is a standard Sₙ2 type reaction where the amine nitrogen acts as the nucleophile.

The basicity of the nitrogen atom can also lead to reactions with acids, as discussed in section 3.1.2. Furthermore, the nitrogen can be oxidized by various reagents. For example, oxidation can lead to N-dealkylation or the formation of N-oxides. mdpi.comresearchgate.net

Photochemical Reactions and Photoinduced Processes

The photochemistry of halogenated anilines has been a subject of interest, particularly in the context of environmental degradation and synthetic applications. When subjected to ultraviolet (UV) irradiation, this compound can undergo a variety of photoinduced processes.

Studies on the closely related N,N-dimethyl-4-chloroaniline have shown that irradiation in a solvent like acetonitrile (B52724) can lead to the photoheterolysis of the carbon-chlorine bond. nih.gov This process generates a highly reactive 4-(dimethylamino)phenyl cation and a chloride ion. This phenyl cation can then undergo several subsequent reactions depending on the reaction medium and the presence of other reactants. For instance, in the presence of dienes, it can lead to addition reactions across the double bonds. nih.gov

Another potential photochemical pathway for chloroanilines is reductive dehalogenation, which can occur under various conditions, including anaerobically by certain microbes or through photochemically induced processes. nih.govdoi.org The photolysis of 4-chloroaniline (B138754) in solution has been shown to produce a carbene intermediate via photoinduced heterolytic dehalogenation.

Furthermore, N,N-dimethylaniline derivatives can undergo photoinduced demethylation. For example, 4-nitro-N,N-dimethylaniline becomes demethylated upon photoexcitation in the presence of an external acceptor or in methanol (B129727). rsc.org This process can involve the triplet state of the molecule and may proceed through the formation of a C-centered radical on one of the methyl groups. rsc.org Similar processes could be anticipated for this compound, potentially leading to the formation of 4-chloro-2-methyl-N-methylaniline or other degradation products. The specific photochemical behavior would be influenced by the solvent, the presence of oxygen, and the wavelength of the incident light.

Photoheterolysis and Phenyl Cation Formation

The photochemical behavior of haloaromatic compounds is a well-documented area of research, and this compound is no exception. Upon irradiation, particularly in the presence of dienes in a polar solvent like acetonitrile, this compound can undergo photoheterolysis of the carbon-chlorine bond. nih.gov This process leads to the formation of a highly reactive intermediate, the 4-(dimethylamino)-3-methylphenyl cation. nih.gov

This phenyl cation is a potent electrophile and readily reacts with available nucleophiles. For instance, in the presence of open-chain dienes, it can lead to the addition of the aminophenyl and chloro groups across one of the double bonds. nih.gov With cyclic dienes, more complex transannular cyclization reactions can occur. nih.gov The exact nature of the final products is highly dependent on the reaction conditions, including the structure of the diene and the polarity of the solvent. nih.gov The formation of this phenyl cation under relatively mild photochemical conditions opens up unique synthetic pathways that are not easily accessible through traditional thermal reactions. nih.gov

Electron Transfer Mechanisms in Photochemistry

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many aromatic amines, including derivatives of N,N-dimethylaniline. While specific studies on this compound are not extensively detailed in the available literature, the general principles of PET involving N,N-dimethylaniline provide a strong basis for understanding its behavior. In these reactions, the electronically excited state of a photosensitizer can either accept an electron from the aniline (oxidative quenching) or donate an electron to an acceptor molecule, with the aniline acting as the initial electron donor. acs.org

Photodegradation Mechanisms

The photodegradation of chloroanilines and other aniline derivatives is an important environmental process. The primary mechanisms of photodegradation often involve the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), particularly in the presence of photosensitizers or photocatalysts like titanium dioxide (TiO₂). mdpi.comnih.gov

For compounds structurally similar to this compound, such as 4-chloroaniline, photodegradation is initiated by the attack of these reactive species. The reaction with hydroxyl radicals can lead to the formation of hydroxylated intermediates. mdpi.com Another potential pathway involves the initial formation of an anilinium radical cation, which can then undergo further reactions like dimerization or oxidation. researchgate.net The degradation process typically proceeds through a series of intermediate products, eventually leading to the mineralization of the organic compound into carbon dioxide, water, and inorganic ions. mdpi.com The presence of the N,N-dimethyl groups in this compound could also lead to N-dealkylation as part of the photodegradation pathway.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is characterized by the generation of reactive intermediates, such as radical cations, which can then participate in a variety of subsequent reactions. The electron-rich nature of the substituted aniline ring makes it susceptible to oxidation.

Electrochemical Oxidation and Radical Cation Formation

Electrochemical methods have proven to be powerful tools for studying the oxidation of substituted anilines. The electrochemical oxidation of N,N-dimethylaniline derivatives typically proceeds via an initial one-electron transfer to form a radical cation. mdpi.com The stability and subsequent reactivity of this radical cation are influenced by the substituents on the aromatic ring.

For 4-substituted N,N-dimethylanilines, the presence of an electron-donating substituent generally lowers the oxidation potential, making the formation of the radical cation easier. cdnsciencepub.comcdnsciencepub.com Conversely, an electron-withdrawing group increases the oxidation potential. cdnsciencepub.comcdnsciencepub.com The radical cation of an N,N-dimethylaniline derivative can undergo several follow-up reactions, including deprotonation at one of the N-methyl groups to form an α-amino radical, or coupling reactions with other molecules present in the reaction medium.

| Substituent (at para-position) | Effect on Oxidation Potential | Yield of Mannich Base (in presence of silyl (B83357) enol ether) |

|---|---|---|

| Electron-donating | Lower | High |

| Electron-withdrawing | Higher | Low |

Data derived from studies on the electrochemical oxidation of 4-substituted N,N-dimethylanilines in the presence of silyl enol ethers. cdnsciencepub.comcdnsciencepub.com

Oxidative Coupling Reactions

The radical cations generated from the oxidation of this compound are key intermediates in oxidative coupling reactions. These reactions involve the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, the oxidative coupling of 4-substituted N,N-dimethylanilines with various partners, such as cyclic vinyl ethers or N-substituted maleimides, has been reported. clockss.orgelsevierpure.com

These reactions are often catalyzed by transition metal salts, such as manganese(II) nitrate, in the presence of an oxidant like molecular oxygen. clockss.orgelsevierpure.com The proposed mechanism involves the oxidation of the N,N-dimethylaniline derivative to its radical cation, which then adds to the coupling partner. Subsequent steps, which may involve further oxidation and cyclization, lead to the final product. These oxidative coupling reactions provide an efficient route to complex heterocyclic structures. clockss.org

Radical Demethylation Pathways

N-demethylation is a common metabolic and chemical transformation of N,N-dimethylanilines. This process can be initiated by an oxidative event, leading to the formation of a radical cation. acs.org Following the initial one-electron oxidation, a proton can be lost from one of the N-methyl groups, generating an α-amino radical. This radical can then be further oxidized to an iminium ion. Hydrolysis of the iminium ion subsequently yields the N-demethylated product (in this case, this compound would yield 4-chloro-2-methylaniline) and formaldehyde. mdpi.com

This radical demethylation pathway is a key process in the metabolism of many xenobiotics containing the N,N-dimethylaniline moiety and can also be achieved through chemical means, for example, using certain oxidants or under specific electrochemical conditions. mdpi.comacs.org

| Step | Intermediate | Description |

|---|---|---|

| 1 | Radical Cation | Formed by one-electron oxidation of the parent amine. |

| 2 | α-Amino Radical | Generated by deprotonation of a methyl group of the radical cation. |

| 3 | Iminium Ion | Formed by further oxidation of the α-amino radical. |

| 4 | N-demethylated Amine and Formaldehyde | Products of the hydrolysis of the iminium ion. |

This table outlines the generally accepted steps in the radical demethylation of N,N-dimethylaniline derivatives. mdpi.com

Acid-Base Properties and Protonation Equilibria in Reaction Contexts of this compound

The basicity of the tertiary amino group in this compound is a crucial factor that governs its reactivity, particularly in acidic environments commonly employed in various organic syntheses. The lone pair of electrons on the nitrogen atom can accept a proton, establishing an equilibrium between the neutral amine and its conjugate acid, the anilinium ion. This equilibrium is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring.

The methyl group, being electron-donating through an inductive effect, tends to increase the electron density on the nitrogen atom, thereby enhancing its basicity. quora.comquora.com Conversely, the chloro group is electron-withdrawing via its inductive effect, which decreases the electron density on the nitrogen, making the lone pair less available for protonation and thus reducing the basicity. researchgate.net

Furthermore, the presence of the methyl group at the ortho position introduces a steric factor known as the "ortho effect." This effect can hinder the approach of a proton to the nitrogen atom and also destabilize the resulting anilinium ion by interfering with its solvation. quora.comstackexchange.com This steric hindrance generally leads to a decrease in the basicity of ortho-substituted anilines compared to their meta and para isomers. pharmaguideline.com

Protonation Equilibria in Electrophilic Aromatic Substitution

In strongly acidic media, such as the conditions used for nitration (a mixture of concentrated nitric and sulfuric acids), the equilibrium shifts significantly towards the protonated form of the aniline. stackexchange.comlearncbse.in The formation of the 4-chloro-2,N-dimethylanilinium ion has a profound impact on the outcome of electrophilic aromatic substitution reactions.

The unprotonated amino group (-N(CH3)2) is a powerful activating and ortho-, para-directing group due to the delocalization of the nitrogen's lone pair into the benzene ring. However, once protonated, the anilinium group (-N+H(CH3)2) becomes a strongly deactivating and meta-directing group. stackexchange.com This is because the positively charged nitrogen atom strongly withdraws electron density from the aromatic ring through an inductive effect, making the ring much less susceptible to electrophilic attack. The deactivating effect is most pronounced at the ortho and para positions, leading to preferential substitution at the meta position.

For instance, the nitration of N,N-dimethylaniline in strong acid yields a significant amount of the meta-nitro product, a consequence of the reaction proceeding through the anilinium ion. stackexchange.com It is therefore crucial to control the acidity of the reaction medium to manage the position of the protonation equilibrium and, consequently, the regioselectivity of the electrophilic substitution.

Below is a data table summarizing the expected effects of the substituents on the basicity of this compound.

| Substituent | Position | Electronic Effect | Influence on Basicity |

| -Cl | para | Electron-withdrawing (inductive) | Decreases |

| -CH3 | ortho | Electron-donating (inductive) | Increases |

| -CH3 | ortho | Steric Hindrance (ortho effect) | Decreases |

Computational and Theoretical Studies on 4 Chloro 2,n Dimethylaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties that govern the chemical nature of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For substituted anilines, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to optimize molecular geometries and predict spectroscopic data. researchgate.net These calculations provide optimized geometric parameters such as bond lengths and angles that are often in good agreement with experimental data. researchgate.net

For instance, DFT simulations on the closely related isomer 5-Chloro-N,2-dimethylaniline hydrochloride at the B3LYP/6-311++G(d,p) level predict a C–Cl bond length of 1.74 Å and a C–N bond length of 1.47 Å in the gas phase. Such studies can also model the effect of solvents, showing an increase in the dipole moment from 4.2 D (gas phase) to 6.8 D in acetonitrile (B52724), which enhances solubility in polar solvents.

Furthermore, DFT is applied to elucidate reaction mechanisms and selectivity. smolecule.com Computational studies on the C-H activation of N,N-dimethylanilines, for example, use DFT to map out the reaction pathway, identify intermediates, and calculate the energy barriers of transition states. rsc.org The kinetic isotope effect (KIE) observed in experiments can be compared with DFT-calculated values to confirm that C-H activation is part of the rate-determining step. rsc.org This demonstrates DFT's power in explaining and predicting chemical reactivity. smolecule.comrsc.org

Table 1: Selected DFT-Calculated Geometric Parameters for a Related Aniline (B41778) Derivative

The following data for 5-Chloro-N,2-dimethylaniline hydrochloride was calculated using the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Gas Phase | Acetonitrile (PCM) |

|---|---|---|

| C–Cl Bond Length (Å) | 1.74 | 1.75 |

| C–N Bond Length (Å) | 1.47 | - |

| N–H Bond Length (Å) | 1.02 | - |

| Dipole Moment (D) | 4.2 | 6.8 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is associated with the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). libretexts.orgthaiscience.info The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity. elixirpublishers.comelixirpublishers.com

For aniline derivatives, theoretical calculations show that charge transfer occurs within the molecule, a phenomenon that can be analyzed through the HOMO-LUMO gap. thaiscience.infoelixirpublishers.com In the case of the related compound 5-Chloro-N,2-dimethylaniline hydrochloride, the HOMO is localized on the aromatic ring and the chlorine atom, with a calculated energy of -6.2 eV. The LUMO is found to reside on the N-methyl group, with an energy of -1.1 eV. This distribution of frontier orbitals helps in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Orbital Properties for a Related Aniline Derivative

The following data for 5-Chloro-N,2-dimethylaniline hydrochloride was calculated using DFT methods.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.1 |

| HOMO-LUMO Gap | 5.1 |

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry allows for the detailed simulation of reaction pathways, providing a step-by-step view of how reactants are converted into products. This involves mapping the potential energy surface and identifying crucial points like transition states.

For reactions involving N,N-dimethyl anilines, DFT calculations have been successfully used to model the entire catalytic cycle. rsc.org For example, in the yttrium-catalyzed C-H addition of N,N-dimethylaniline to alkenes, the mechanism was shown to proceed via a σ-bond metathesis C-H activation process. rsc.org The simulation identified a four-center transition state for this proton transfer step. rsc.org Crucially, these calculations determined that the C-H activation process has the highest energy barrier (ΔG‡ = 26.5 kcal mol⁻¹), identifying it as the rate-determining step of the reaction, which aligns with experimental kinetic isotope effect data. rsc.org Similarly, DFT calculations have been used to explain regioselectivity in reactions by comparing the activation energies for attacks at different positions on a molecule. smolecule.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule and its interactions with neighboring molecules are critical to its physical and chemical properties. Theoretical studies provide deep insights into these aspects.

For the parent compound N,N-dimethylaniline, gas-phase electron diffraction combined with DFT calculations revealed a quasi-planar structure for the Ph-NC2 fragment. researchgate.net This planarity is influenced by the p-π interaction, which involves the overlap of the nitrogen atom's lone pair of electrons with the π-system of the benzene (B151609) ring. researchgate.net

Applications of 4 Chloro 2,n Dimethylaniline As a Chemical Building Block and in Materials Science

Utilization as a Synthetic Intermediate in Organic Synthesis

4-Chloro-2,N-dimethylaniline is a valuable intermediate in the synthesis of a wide array of organic molecules, ranging from complex pharmaceuticals to specialized heterocyclic systems. Its utility stems from the reactivity of the aromatic ring and the directing effects of its substituents.

Precursor for Complex Organic Molecules

The chemical architecture of this compound makes it a suitable starting material for constructing more intricate molecular frameworks. The presence of the chloro, methyl, and dimethylamino groups influences the regioselectivity of further chemical modifications. For instance, the dimethylamino group is electron-donating, which can activate the aromatic ring towards certain electrophilic substitution reactions, while the chloro and methyl groups provide steric and electronic influences that guide the position of incoming reagents. This controlled reactivity is crucial in multi-step syntheses where precise molecular assembly is required.

Building Block for Heterocyclic Compounds

Aromatic amines are fundamental precursors for the synthesis of heterocyclic compounds, and this compound is no exception. It can be utilized in condensation reactions and cyclization processes to form various nitrogen-containing heterocyclic rings. These heterocyclic structures are core components of many biologically active molecules and functional materials. For example, derivatives of this compound can be used to synthesize quinazolines and pyrimidines, which are important scaffolds in medicinal chemistry. bldpharm.combldpharm.com

Use in Palladium-Catalyzed Cyanations of Aryl Chlorides

A significant application of this compound is its use as a substrate in palladium-catalyzed cyanation reactions of aryl chlorides. lookchem.comchemicalbook.comfishersci.commyfisherstore.comthermofisher.com This type of cross-coupling reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds, specifically for introducing a cyano (-CN) group onto an aromatic ring. The resulting aryl nitriles are valuable intermediates that can be further transformed into other functional groups such as carboxylic acids, amides, and amines. The reaction typically involves a palladium catalyst, a cyanide source (like zinc cyanide), and a suitable ligand. The specific substitution pattern of this compound can influence the efficiency and outcome of this catalytic process.

Role in the Development of Dyes and Pigments

Substituted anilines have historically been, and continue to be, central to the dye and pigment industry. This compound serves as a key intermediate in the production of certain classes of colorants. lookchem.comcymitquimica.com

Intermediate in Azo Dye Production

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most versatile class of synthetic colorants. nih.gov this compound can be used as a coupling component in the synthesis of azo dyes. The general process involves the diazotization of a primary aromatic amine to form a diazonium salt, which then reacts with an electron-rich coupling component, such as this compound, to form the azo compound. nih.gov The specific substituents on the aniline (B41778) ring, including the chloro and dimethylamino groups, influence the final color and properties of the dye. solubilityofthings.com

Precursor for Triarylmethane Dyes

Triarylmethane dyes are a class of intensely colored compounds with a central carbon atom attached to three aromatic rings. N,N-dimethylaniline and its derivatives are crucial precursors for the synthesis of commercially important triarylmethane dyes like malachite green and crystal violet. wikipedia.org While direct synthesis from this compound is less common, its structural motif is relevant to this class of dyes. The synthesis of these dyes often involves the condensation of an aromatic aldehyde with two equivalents of an N,N-dialkylaniline in the presence of an acid catalyst. The electronic properties conferred by the substituents on the aniline ring are critical for the development of the chromophore responsible for the dye's color.

Environmental Transformation and Degradation Pathways of 4 Chloro 2,n Dimethylaniline

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. It is a significant pathway for the removal of many organic pollutants from sunlit surface waters and the atmosphere. The process can occur through direct absorption of light by the pollutant or indirectly through reactions with photochemically generated reactive species.

The susceptibility of a compound to photodegradation is dependent on its ability to absorb light within the solar spectrum reaching the Earth's surface (wavelengths >290 nm). For many substituted anilines, photodegradation is an important environmental sink. The rate and extent of this degradation are influenced by factors such as light intensity, the presence of photosensitizing substances, and the chemical matrix of the environment (e.g., pH, dissolved organic matter).

Photosensitization is a key process in indirect photolysis. Naturally occurring substances in aquatic environments, such as humic and fulvic acids, can absorb solar radiation and transfer the energy to the pollutant molecule or generate reactive oxygen species (ROS), which then react with the pollutant. For instance, studies on the photodegradation of 4-nitro-N,N-dimethylaniline show that the compound can be demethylated upon photoexcitation in the presence of an external acceptor. rsc.org This suggests that similar photosensitized reactions could be a potential transformation pathway for 4-Chloro-2,N-dimethylaniline in natural waters.

The photochemical transformation of chloroanilines and dimethylanilines can lead to a variety of degradation products through several reaction pathways, including dehalogenation, dealkylation, and oxidation of the aromatic ring.

For example, the photocatalytic degradation of 4-chloroaniline (B138754) in the presence of titanium dioxide (TiO₂) and hydrogen peroxide (H₂O₂) has been shown to proceed via multiple routes. researchgate.net One pathway involves the substitution of the amino group by hydroxyl radicals to form 4-chlorophenol. researchgate.net Another route involves dimerization to form 4,4'-dichloroazobenzene, which is then oxidized to 4-chloronitrobenzene. researchgate.net A third pathway involves dechlorination to produce aniline (B41778), which is subsequently oxidized to 4-aminophenol. researchgate.net These intermediates are further hydroxylated to hydroquinone (B1673460) and then to benzoquinone, which can undergo ring cleavage to form carboxylic acids. researchgate.net

Analogously, N,N-dimethylaniline undergoes photo-oxidation. The primary photochemical reactions for N,N-dimethylaniline involve the N-methyl groups. Photoinduced demethylation is a known pathway for substituted N,N-dimethylanilines, as seen with 4-nitro-N,N-dimethylaniline, which yields 4-nitro-N-methylaniline. rsc.org This process can be initiated by the compound's excited triplet state reacting with other molecules. rsc.org

Based on these analogous pathways, the photodegradation of this compound could potentially yield a complex mixture of products.

Table 1: Potential Photodegradation Products of this compound Based on Analogous Compounds

| Precursor Compound | Potential Transformation | Potential Products | Reference |

| 4-Chloroaniline | Amino group substitution | 4-Chlorophenol | researchgate.net |

| 4-Chloroaniline | Dimerization and Oxidation | 4,4'-Dichloroazobenzene, 4-Chloronitrobenzene | researchgate.net |

| 4-Chloroaniline | Dechlorination and Oxidation | Aniline, 4-Aminophenol | researchgate.net |

| N,N-Dimethylaniline | N-Demethylation | This compound -> 4-Chloro-2-methylaniline (B164923) | rsc.org |

| N,N-Dimethylaniline | Ring Hydroxylation | Hydroxylated derivatives of this compound | wikipedia.org |

Chemical Degradation Processes

Chemical degradation involves the transformation of a compound through non-photochemical reactions with other chemicals present in the environment. For this compound, hydrolysis and oxidation are the primary chemical degradation pathways to consider.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Generally, the carbon-chlorine bond on an aromatic ring is resistant to hydrolysis under typical environmental conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Oxidation, however, is a more likely transformation route. The oxidation of N,N-dimethylaniline has been studied with various oxidizing agents. For example, oxidation with cupric chloride or chloranil (B122849) yields products such as N-p-dimethylaminobenzyl-N-methylaniline and 4,4′-bisdimethylaminodiphenylmethane. semanticscholar.orgrsc.org These reactions indicate that the N,N-dimethylamino group and the aromatic ring are susceptible to oxidation, often leading to the formation of dimeric structures and dyes like crystal violet. semanticscholar.orgrsc.org

In both aquatic and atmospheric environments, organic compounds can be degraded by reacting with photochemically produced reactive oxygen species (ROS), with the hydroxyl radical (•OH) being one of the most important.

In the atmosphere, the vapor-phase reaction with hydroxyl radicals is a primary degradation mechanism for many volatile organic compounds. The atmospheric half-life of N,N-dimethylaniline due to reaction with hydroxyl radicals is estimated to be about 2 hours. nih.gov In aquatic systems, N,N-dimethylaniline is also degraded by reaction with hydroxyl radicals, with an estimated half-life of 34 days. nih.gov These reactions typically involve hydrogen abstraction from the N-methyl groups or addition to the aromatic ring. guidechem.com

Given these data for N,N-dimethylaniline, it is expected that this compound will also react with hydroxyl radicals in both the atmosphere and water, leading to its degradation. The presence of the chloro and methyl substituents on the aromatic ring would influence the reaction rate and the distribution of products.

Biotransformation and Biodegradation Studies

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process for the removal of many environmental pollutants. While no specific studies on the biodegradation of this compound were identified, the pathways can be inferred from research on 4-chloroaniline and N,N-dialkylanilines.

The biodegradation of chloroanilines has been demonstrated in several studies. For example, bacterial strains such as Acinetobacter baumannii, Pseudomonas putida, and Klebsiella sp. have been shown to utilize 4-chloroaniline as a sole source of carbon and nitrogen. nih.gov The degradation proceeds via a modified ortho-cleavage pathway, involving the enzyme chlorocatechol 1,2-dioxygenase. nih.gov

For N,N-dialkylated anilines, biodegradation often begins with enzymatic attacks on the N-alkyl groups. N-demethylation is a common initial step in the metabolism of N,N-dimethylaniline by microorganisms and in animal systems. wikipedia.orgnih.gov This is followed by N-oxidation and hydroxylation of the aromatic ring. wikipedia.orgguidechem.com For instance, the bacterium Bacillus megaterium has been shown to convert N,N-dimethylaniline into N,N-dimethyl-2-aminophenol and N,N-dimethyl-4-aminophenol. researchgate.net Studies on N,N-diethylaniline have shown that aerobic biodegradation is a significant removal mechanism in contaminated aquifers. nih.gov

Therefore, the biodegradation of this compound would likely involve two main routes:

N-demethylation: Sequential removal of the methyl groups from the nitrogen atom to form 4-chloro-N-methyl-2-methylaniline and subsequently 4-chloro-2-methylaniline.

Ring hydroxylation and cleavage: Following demethylation, the resulting chloro-methyl-aniline could be hydroxylated and the aromatic ring cleaved, similar to the pathway observed for 4-chloroaniline.

The presence of multiple substituents (chloro, methyl, and dimethylamino groups) may affect the rate and completeness of biodegradation, potentially making the compound more persistent than simpler anilines.

Table 2: Plausible Biodegradation Pathways for this compound

| Initial Reaction | Intermediate Products | Final Products | Reference for Analogous Pathway |

| N-Demethylation | 4-Chloro-N-methyl-2-methylaniline, 4-Chloro-2-methylaniline | Further degradation via ring cleavage | wikipedia.orgnih.gov |

| Ring Hydroxylation | Hydroxylated chloro-dimethylaniline derivatives | Ring cleavage products, CO₂, H₂O, Cl⁻ | wikipedia.orgguidechem.comresearchgate.net |

| Dioxygenase attack | Chlorocatechol derivatives | Ring cleavage products (e.g., muconic acids) | nih.gov |

Microbial Degradation Mechanisms

The microbial degradation of this compound in soil and aquatic environments is likely to proceed through a sequence of enzymatic reactions, initiated by modifications to the N-dimethylamino group and followed by alterations to the aromatic ring. The primary mechanisms are expected to be N-demethylation, hydroxylation, and subsequent aromatic ring cleavage.

Initial attack by microbial monooxygenases or dioxygenases is hypothesized to lead to sequential N-demethylation, yielding 4-chloro-2-methyl-N-methylaniline and subsequently 4-chloro-2-methylaniline. This process is a common metabolic pathway for N,N-dimethylated aromatic compounds.

Following demethylation, the resulting 4-chloro-2-methylaniline would likely undergo hydroxylation, a critical step in the degradation of chlorinated aromatic compounds. This hydroxylation can lead to the formation of chlorocatechols. Studies on the biodegradation of 4-chloroaniline by various soil bacteria, including Acinetobacter baumannii, Pseudomonas putida, and Klebsiella sp., have shown that the degradation proceeds via a modified ortho-cleavage pathway, with chlorocatechol 1,2-dioxygenase being a key enzyme. nih.govoup.com This suggests that a similar pathway would be involved in the breakdown of the this compound backbone after initial demethylation steps.

Sequential N-demethylation: Removal of the two methyl groups from the amine nitrogen.

Oxidative Deamination/Hydroxylation: Conversion of the amino group to a hydroxyl group, forming a substituted chlorophenol.

Hydroxylation of the Aromatic Ring: Introduction of a second hydroxyl group to form a chlorocatechol derivative.

Aromatic Ring Cleavage: Opening of the benzene (B151609) ring, typically through an ortho or meta cleavage pathway, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. academicjournals.org

Identification of Biotransformation Products

Direct identification of biotransformation products for this compound is not available in the current literature. However, based on the degradation mechanisms of related chloroanilines and dimethylanilines, a set of putative metabolites can be proposed. The degradation of 4-chloroaniline is known to produce 4-chlorocatechol, which is then further metabolized. academicjournals.orgoup.com Similarly, the metabolism of N,N-dimethylaniline involves N-demethylation and hydroxylation. Therefore, the biotransformation of this compound is expected to generate a series of intermediate products.

The table below outlines the hypothesized biotransformation products resulting from the microbial degradation of this compound.

Table 1: Hypothesized Biotransformation Products of this compound

| Compound Name | Chemical Formula | Proposed Formation Pathway |

|---|---|---|

| 4-chloro-2-methyl-N-methylaniline | C₈H₁₀ClN | First N-demethylation step |

| 4-chloro-2-methylaniline | C₇H₈ClN | Second N-demethylation step |

| 4-chloro-2-methylphenol | C₇H₇ClO | Hydroxylation of 4-chloro-2-methylaniline |

| 5-chloro-3-methylcatechol | C₇H₇ClO₂ | Ring hydroxylation of 4-chloro-2-methylphenol |

| 3-chloro-cis,cis-muconic acid | C₇H₇ClO₄ | Product of ortho-ring cleavage of 5-chloro-3-methylcatechol |

Sorption and Environmental Mobility

The sorption behavior and environmental mobility of this compound will largely dictate its persistence and potential for groundwater contamination. While direct experimental data for this specific compound are unavailable, its mobility can be estimated from data on similar compounds, particularly 4-chloro-2-methylaniline.

The mobility of organic compounds in soil is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger sorption to soil organic matter and lower mobility. For 4-chloro-2-methylaniline, the estimated Koc is 410, which suggests moderate mobility in soil. nih.gov It is expected that this compound would exhibit similar, or slightly higher, sorption due to the presence of the two N-methyl groups which increases its hydrophobicity (logP).

Several factors influence the sorption of chloroanilines in the soil environment:

Soil Organic Matter: The primary sorbent for non-ionic organic compounds in soil is organic matter. Soils with higher organic carbon content are expected to exhibit stronger sorption of this compound, thereby reducing its mobility. nih.govnih.gov

Soil pH: As an aniline derivative, the amino group can be protonated under acidic conditions. The pKa of the parent compound, 4-chloro-2-methylaniline, is approximately 3.85. echemi.com Below this pH, the compound will exist predominantly as a cation, which can be strongly adsorbed to negatively charged clay minerals and organic matter through cation exchange mechanisms. At typical environmental pH values (5-8), it will be in its neutral form, and sorption will be dominated by hydrophobic partitioning.

Clay Content: The type and amount of clay minerals in the soil can also influence sorption, particularly at lower pH values.

The table below presents soil sorption data for compounds structurally related to this compound to provide a comparative basis for estimating its environmental mobility.

Table 2: Soil Sorption Coefficients for Structurally Related Compounds

| Compound Name | Log Kow | Koc (L/kg) | Estimated Mobility | Reference |

|---|---|---|---|---|

| 4-chloroaniline | 1.83 | 100 - 316 | High to Moderate | inchem.org |

| 4-chloro-2-methylaniline | 2.27 | ~410 (estimated) | Moderate | nih.gov |

| N,N-dimethylaniline | 2.31 | ~200 | Moderate | Inferred |

Given its structure, this compound is likely to have a log Kow slightly higher than its demethylated analogue, leading to a Koc value that would classify it as having low to moderate mobility in soil environments. However, without experimental data, this remains an estimation.

Advanced Analytical Methodologies for Research on 4 Chloro 2,n Dimethylaniline

Spectroscopic Techniques for Mechanistic Elucidation and Product Characterization

Spectroscopy is a cornerstone in the analysis of 4-Chloro-2,N-dimethylaniline, offering profound insights into its molecular structure, reaction kinetics, and the nature of transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound and related compounds. While specific spectral data for this compound is not detailed in the available literature, analysis of its isomers and related structures provides a clear indication of the expected NMR characteristics. Both ¹H NMR and ¹³C NMR spectra offer diagnostic information regarding the substitution pattern on the aromatic ring and the nature of the N-alkyl groups. chemicalbook.comchemicalbook.com

In a research context, NMR is crucial for:

Structure Verification: Confirming the identity and purity of synthesized this compound by comparing observed chemical shifts and coupling constants with predicted values.

Reaction Monitoring: Tracking the progress of reactions involving this compound by observing the disappearance of reactant signals and the emergence of product signals over time. This allows for the optimization of reaction conditions and the identification of stable intermediates.

Mechanistic Studies: Investigating the electronic effects of the chloro, methyl, and dimethylamino substituents on the aromatic ring's reactivity.

Interactive Table: Expected NMR Data for Anilines

| Compound Name | Nucleus | Key Chemical Shifts (ppm) | Solvent |

| 4-Chloro-2-methylaniline (B164923) | ¹³C | Data available for a range of carbons | CDCl₃ |

| 4-Chloro-N-methylaniline | ¹H | Data available for aromatic and methyl protons | Not specified |

| 4-Chloro-N,N-dimethylaniline | ¹³C, ¹⁵N | Spectral data available | Not specified |

Note: This table is illustrative, based on data for closely related compounds. chemicalbook.comchemicalbook.comnih.gov Specific shifts for this compound would require experimental determination.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to identify unknown products formed during its transformation. When coupled with a chromatographic separation method, it becomes a formidable tool for analyzing complex mixtures.

High-resolution mass spectrometry, such as that performed with an Orbitrap analyzer, can provide highly accurate mass measurements, facilitating the unambiguous identification of intermediates and degradation products. nih.gov For instance, in studies of the related compound 4-Chloro-N,N-dimethylaniline, LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole Fourier Transform) mass spectrometry has been used to generate detailed fragmentation data. nih.gov The fragmentation patterns are critical for distinguishing between isomers and elucidating the structure of novel compounds formed during photochemical or metabolic degradation. nih.gov

Interactive Table: Mass Spectrometry Data for 4-Chloro-N,N-dimethylaniline

| Parameter | Value/Information |

| Instrument | Q Exactive Plus Orbitrap Thermo Scientific |

| Ionization Mode | ESI (Positive) |

| Precursor m/z | 156.0575 [M+H]⁺ |

| Collision Energy | 30 (nominal) |

| Major Fragment Ions (m/z) | 156.0573, 141.0338, 121.0885, 140.0258 |

Data sourced from PubChem for the related compound 4-Chloro-N,N-dimethylaniline. nih.gov

UV-Vis spectroscopy is fundamental in studying the photochemical behavior of N,N-dimethylaniline derivatives. These compounds can form electron donor-acceptor (EDA) or charge-transfer complexes (CTC) with various molecules, such as alkyl halides or maleimides. thieme-connect.comflinders.edu.au These complexes often exhibit unique absorption bands in the UV-visible spectrum at longer wavelengths than the individual components. rsc.org

By monitoring changes in the UV-Vis spectrum, researchers can:

Detect Complex Formation: The appearance of a new absorption band provides evidence for the formation of a charge-transfer complex, which is often the first step in a photo-initiated reaction. thieme-connect.comflinders.edu.au

Study Reaction Kinetics: The rate of a photochemical reaction can be followed by measuring the change in absorbance of either the reactants or products over time under irradiation. rsc.org

Determine Quantum Yields: UV-Vis spectroscopy is used to measure the light absorbed by the sample, a critical parameter for calculating the efficiency (quantum yield) of a photochemical process. photochemcad.com

For example, studies on N,N-dimethylanilines have shown the formation of CTCs with carbon tetrachloride, which can be activated by sunlight or UV light to initiate C-C bond formation. thieme-connect.com The UV-Vis spectrum is the primary tool for identifying and characterizing these crucial intermediate complexes. thieme-connect.com

Chromatographic Methods for Separation and Quantification

Chromatography is essential for isolating this compound from complex mixtures and for its precise quantification, particularly at trace levels in environmental or biological samples.

Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile compounds like aniline (B41778) derivatives. epa.gov In this method, the sample is vaporized and separated based on its boiling point and interaction with a capillary column before being detected and identified by a mass spectrometer. hpst.cz

GC-MS is particularly valuable for:

Separating Isomers: Different isomers of chloro-dimethylaniline can often be resolved chromatographically, allowing for their individual identification and quantification. researchgate.net

Product Identification: The mass spectrometer provides detailed structural information on each separated component, making GC-MS a powerful tool for identifying reaction byproducts or environmental degradation products. nih.gov

Trace Analysis: The sensitivity of modern MS detectors, especially when operated in selected ion monitoring (SIM) mode, allows for the detection of this compound at very low concentrations. researchgate.net

Studies comparing analytical methods for aniline derivatives in groundwater have demonstrated that GC-MS, and particularly tandem mass spectrometry (GC-MS/MS), provides high sensitivity and specificity, yielding precise and reliable quantitative results. tandfonline.comtandfonline.com

Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), offers significant advantages for analyzing complex mixtures containing this compound and its potential transformation products. tandfonline.com This technique is suitable for a wider range of compounds than GC, including those that are non-volatile or thermally unstable. nih.gov

Key applications of LC techniques include:

Direct Analysis of Aqueous Samples: LC-MS/MS can often analyze water samples directly, eliminating the need for labor-intensive liquid-liquid extraction steps required for GC-MS. tandfonline.comsemanticscholar.org

Analysis of Polar Metabolites: In metabolic studies, LC is superior for separating polar and water-soluble metabolites that cannot be readily analyzed by GC.